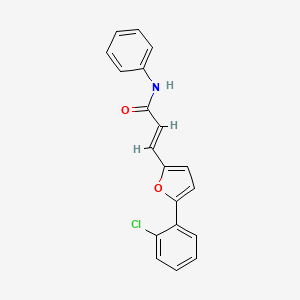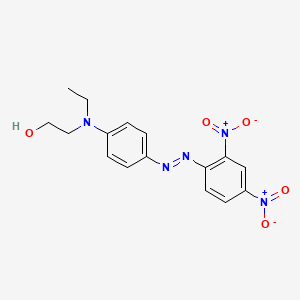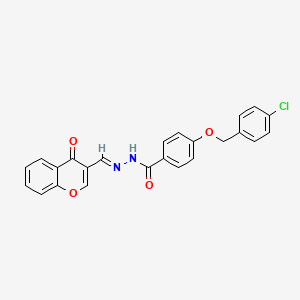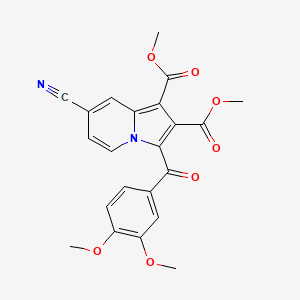
Dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)-1,2-indolizinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)-1,2-indolizinedicarboxylate is a complex organic compound with a unique structure that includes an indolizine core, a cyano group, and a dimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The starting materials often include indolizine derivatives, cyano compounds, and dimethoxybenzoyl chlorides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)-1,2-indolizinedicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)-1,2-indolizinedicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)-1,2-indolizinedicarboxylate include other indolizine derivatives and compounds with cyano and dimethoxybenzoyl groups. Examples include:
- Dimethyl acetal derivatives
- Diethyl acetal derivatives
- Diisopropyl acetal derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its specific structure allows for unique interactions and reactivity compared to other similar compounds .
Properties
CAS No. |
853334-03-9 |
|---|---|
Molecular Formula |
C22H18N2O7 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)indolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H18N2O7/c1-28-15-6-5-13(10-16(15)29-2)20(25)19-18(22(27)31-4)17(21(26)30-3)14-9-12(11-23)7-8-24(14)19/h5-10H,1-4H3 |
InChI Key |
LWHWEOBQMFOOEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC(=C3)C#N)C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
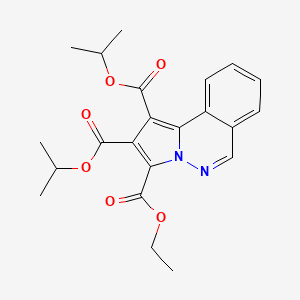
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
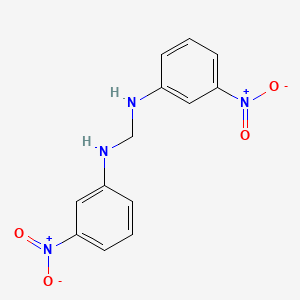
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
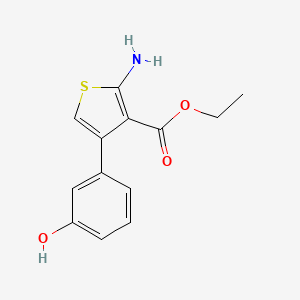
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)

